

# Spectroscopic Blueprint of 3-methyl-1H-indazole: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3-methyl-1H-indazole

Cat. No.: B3426061

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## Introduction: The Structural Significance of 3-methyl-1H-indazole

**3-methyl-1H-indazole** is a bicyclic heterocyclic aromatic organic compound. The indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents with applications ranging from oncology to anti-inflammatory therapies. The precise characterization of its molecular structure is a prerequisite for any rational drug design and development program. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for this purpose, providing a detailed fingerprint of the molecule's atomic arrangement and connectivity.

This technical guide provides an in-depth analysis of the spectroscopic data of **3-methyl-1H-indazole**. It is intended for researchers, scientists, and drug development professionals, offering not just the data, but also the underlying principles of spectral interpretation and the experimental causality behind the acquisition of high-quality data.

## Molecular Structure and Numbering

A clear understanding of the molecular structure is essential for the assignment of spectroscopic signals. The standard IUPAC numbering for the 1H-indazole ring is used throughout this guide.

Caption: Molecular structure of **3-methyl-1H-indazole** with atom numbering.

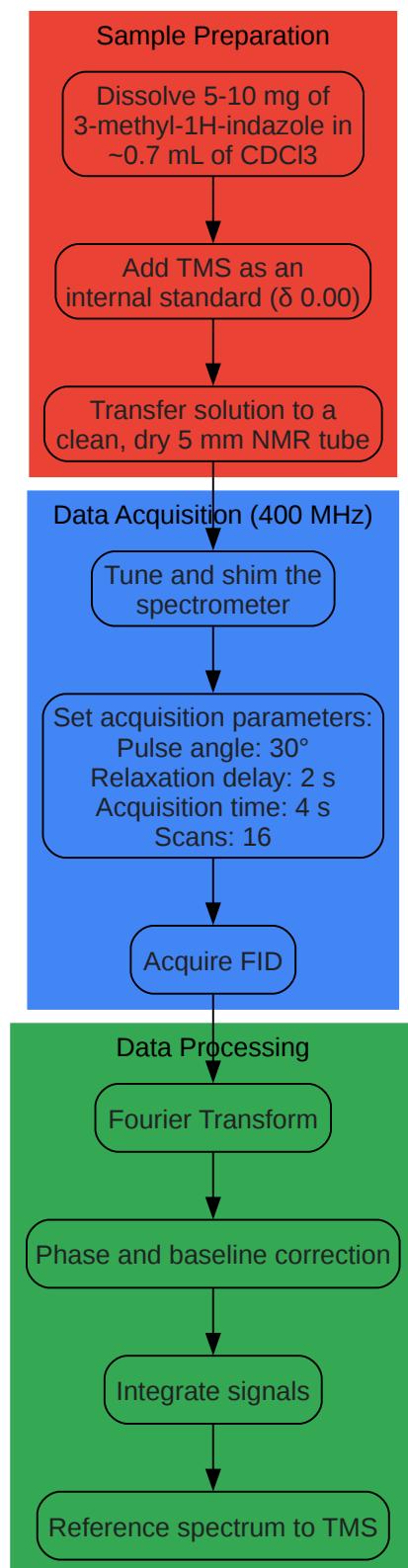
## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms (chemical shift), their connectivity through covalent bonds (scalar coupling), and their proximity in space (Nuclear Overhauser Effect).

### <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum provides information on the number, environment, and connectivity of protons in a molecule.

Experimental Protocol: <sup>1</sup>H NMR Data Acquisition

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Caption: Workflow for  $^1\text{H}$  NMR analysis of **3-methyl-1H-indazole**.

## <sup>1</sup>H NMR Data Summary

The following table summarizes the <sup>1</sup>H NMR spectral data for **3-methyl-1H-indazole**.<sup>[1]</sup>

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
13.23	s (broad)	1H	N1-H
7.65	d	1H	H-7
7.37	t	1H	H-5 or H-6
7.04	d	1H	H-4
6.91	t	1H	H-6 or H-5
2.55	s	3H	C3-CH <sub>3</sub>

## Interpretation and Insights

- N-H Proton:** The broad singlet at a significantly downfield chemical shift (13.23 ppm) is characteristic of the acidic N-H proton of the indazole ring. Its broadness is due to quadrupole broadening from the adjacent nitrogen and potential chemical exchange.
- Aromatic Protons:** The four protons on the benzene ring appear in the typical aromatic region (6.9-7.7 ppm). The deshielding effect of the fused pyrazole ring and the electron-donating methyl group influence their precise chemical shifts. The doublet at 7.65 ppm is assigned to H-7, being adjacent to the electron-withdrawing pyrazole nitrogen. The upfield signals at 7.04 and 6.91 ppm are likely H-4 and H-6, respectively, influenced by the electron-donating character of the methyl group and the N-H tautomerism.
- Methyl Protons:** The sharp singlet at 2.55 ppm, integrating to three protons, is unambiguously assigned to the methyl group at the C3 position. Its singlet nature indicates no adjacent protons for coupling.

## <sup>13</sup>C NMR Spectroscopy

<sup>13</sup>C NMR spectroscopy provides information on the carbon framework of the molecule.

### Experimental Protocol: $^{13}\text{C}$ NMR Data Acquisition

The sample preparation is identical to that for  $^1\text{H}$  NMR. The acquisition parameters are adjusted for the lower sensitivity of the  $^{13}\text{C}$  nucleus.

- Acquisition Mode: Proton-decoupled for singlets corresponding to each unique carbon.
- Number of Scans: Typically 1024 or more to achieve a good signal-to-noise ratio.
- Pulse Program: A standard pulse-acquire sequence or DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH,  $\text{CH}_2$ , and  $\text{CH}_3$  carbons.

### Predicted $^{13}\text{C}$ NMR Data and Interpretation

While a definitive, published spectrum for **3-methyl-1H-indazole** is not readily available, we can predict the chemical shifts based on data from closely related derivatives.[\[2\]](#) The indazole ring system comprises eight unique carbon atoms.

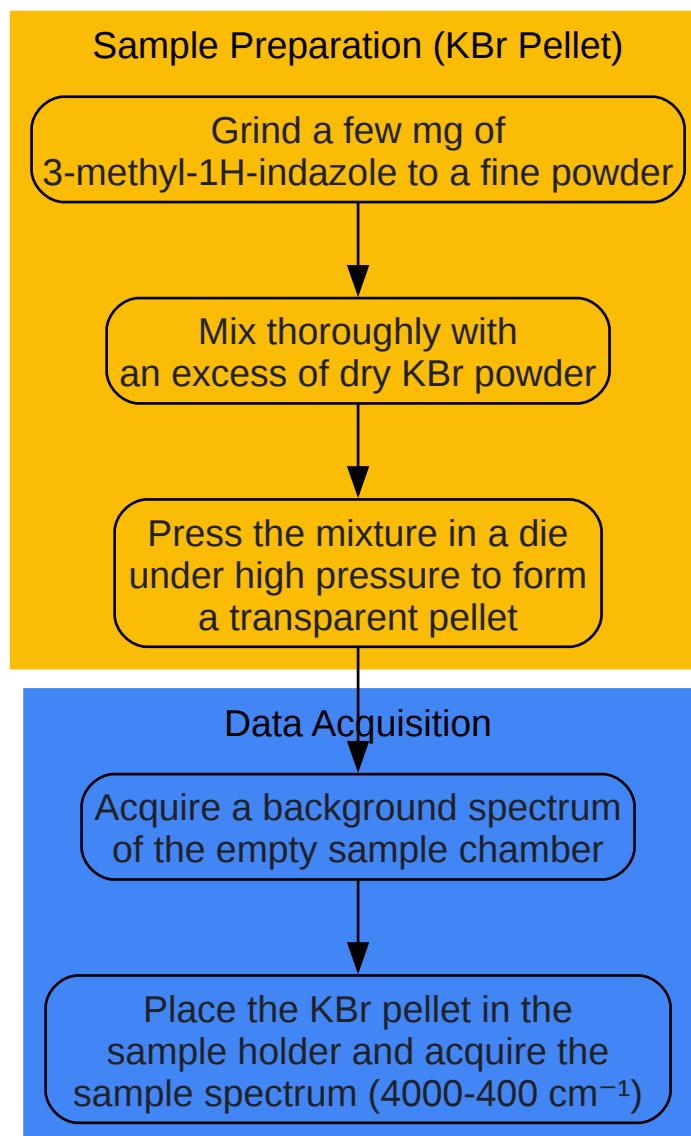
Predicted Chemical Shift ( $\delta$ , ppm)	Assignment	Rationale
~142	C3	Carbon bearing the methyl group.
~141	C7a	Bridgehead carbon adjacent to N1.
~126	C5	Aromatic CH.
~123	C3a	Bridgehead carbon.
~121	C6	Aromatic CH.
~120	C4	Aromatic CH.
~110	C7	Aromatic CH, shielded by the adjacent N1.
~12	C3- $\text{CH}_3$	Aliphatic methyl carbon.

Expertise in Action: Why predict? In drug discovery and development, encountering novel compounds is common. The ability to predict spectra based on known structural analogs is a critical skill for preliminary structural confirmation before full characterization is complete. The predicted values are derived from the  $^{13}\text{C}$  NMR data of N-substituted **3-methyl-1H-indazoles**, where the core indazole shifts are expected to be similar.[\[2\]](#)

## Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present.

Experimental Protocol: FT-IR Data Acquisition (KBr Pellet)



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Caption: Workflow for FT-IR analysis using the KBr pellet method.

Predicted IR Data and Interpretation

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
3150-3000	N-H Stretch	Indazole N-H
3050-3000	C-H Stretch	Aromatic C-H
2950-2850	C-H Stretch	Methyl C-H
1620-1580	C=C Stretch	Aromatic Ring
1500-1450	C=N Stretch	Pyrazole Ring
760-740	C-H Bend (out-of-plane)	Ortho-disubstituted benzene

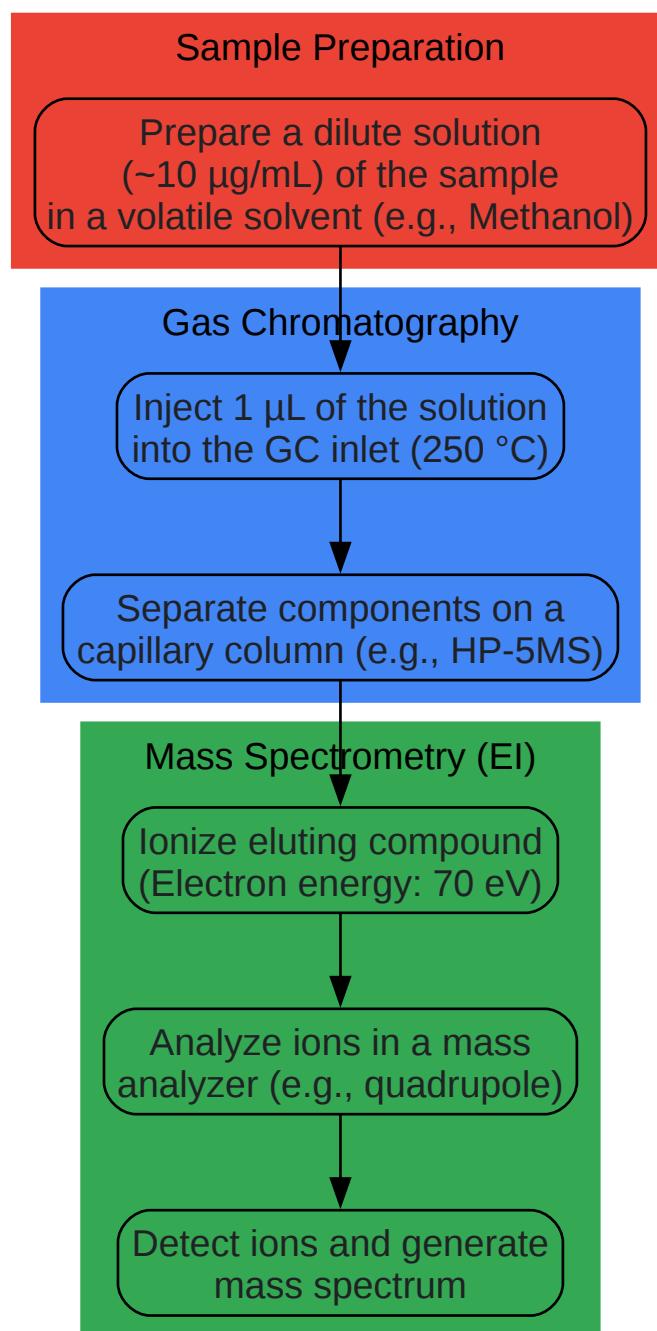
### Interpretation and Insights

- **N-H Region:** A broad absorption in the 3150-3000 cm<sup>-1</sup> region is a strong indicator of the N-H stretching vibration, often broadened due to hydrogen bonding in the solid state.
- **Aromatic Region:** The presence of aromatic C-H stretching just above 3000 cm<sup>-1</sup> and the characteristic C=C stretching bands between 1620 and 1450 cm<sup>-1</sup> confirm the aromatic nature of the molecule.
- **Aliphatic Region:** C-H stretching vibrations for the methyl group are expected in the 2950-2850 cm<sup>-1</sup> range.
- **Fingerprint Region:** The strong band in the 760-740 cm<sup>-1</sup> region is highly diagnostic of the out-of-plane C-H bending for the four adjacent protons on the benzene ring, indicating an ortho-disubstituted pattern from the perspective of the fused pyrazole.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: GC-MS (Electron Ionization)

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Caption: Workflow for GC-MS analysis of **3-methyl-1H-indazole**.

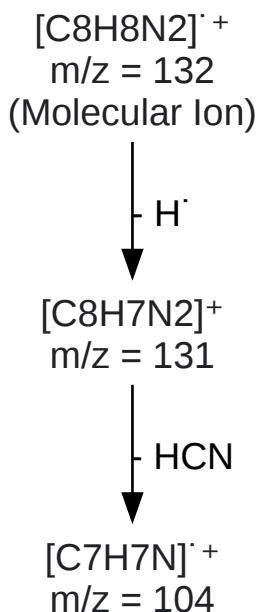
#### Mass Spectrometry Data Summary

- Molecular Formula: C<sub>8</sub>H<sub>8</sub>N<sub>2</sub><sup>[3]</sup>

- Molecular Weight: 132.16 g/mol [3]
- Major Ions (m/z): 132 ( $M^+$ ), 131, 104[3]

#### Interpretation and Proposed Fragmentation Pathway

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z = 132, corresponding to the molecular weight of **3-methyl-1H-indazole**.



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Caption: Proposed EI fragmentation pathway for **3-methyl-1H-indazole**.

- $[M]^+$  (m/z 132): The molecular ion is formed by the loss of an electron. Its stability is indicative of the aromatic nature of the compound.
- $[M-1]^+$  (m/z 131): A very common fragmentation for aromatic compounds containing a methyl group is the loss of a hydrogen radical to form a stable, resonance-stabilized cation. In this case, it likely forms a methylidene-indazolium ion.
- $[M-28]^+$  (m/z 104): The loss of 28 mass units from the  $[M-1]^+$  ion corresponds to the elimination of a neutral molecule of hydrogen cyanide (HCN), a characteristic fragmentation for nitrogen-containing heterocyclic compounds.

## Conclusion: A Cohesive Spectroscopic Portrait

The collective spectroscopic data from NMR, IR, and MS provide a cohesive and unambiguous structural confirmation of **3-methyl-1H-indazole**. The <sup>1</sup>H and <sup>13</sup>C NMR spectra define the carbon-hydrogen framework and the connectivity of the atoms. IR spectroscopy confirms the presence of key functional groups, particularly the N-H and aromatic moieties. Mass spectrometry verifies the molecular weight and offers insight into the molecule's stability and fragmentation behavior. This comprehensive spectroscopic blueprint is indispensable for ensuring the identity and purity of **3-methyl-1H-indazole** in research and development settings, forming the foundation for its further exploration in medicinal chemistry.

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## References

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- To cite this document: BenchChem. [Spectroscopic Blueprint of 3-methyl-1H-indazole: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3426061#spectroscopic-data-of-3-methyl-1h-indazole-nmr-ir-ms>

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